3-methoxy-N-pyridin-2-ylbenzamide
Description
3-Methoxy-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring (at the 3-position) and a pyridin-2-yl group attached to the amide nitrogen. Its structure combines aromatic and heteroaromatic moieties, making it a versatile scaffold in medicinal chemistry and drug discovery.
This compound is part of a broader class of N-aryl benzamides, which are frequently explored for their pharmacological properties, including kinase inhibition and receptor modulation. However, its specific applications are context-dependent, as modifications to substituents or heterocyclic components can drastically alter its biological activity and physicochemical profile.
Properties
IUPAC Name |
3-methoxy-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-6-4-5-10(9-11)13(16)15-12-7-2-3-8-14-12/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKCQZOPRAHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
In a typical procedure, α-bromo-3-methoxyacetophenone (1.0 equivalent) is combined with 2-aminopyridine (1.5 equivalents), iodine (0.2 equivalents), and TBHP (4 equivalents) in toluene. The mixture is refluxed at 100°C for 2 hours, after which the reaction is quenched with saturated sodium thiosulfate. The organic layer is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via column chromatography using a petroleum ether/ethyl acetate gradient (100:5 to 100:10).
Key Data
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Yield : 80%
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Purity : >95% (as determined by NMR)
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Characterization :
Advantages
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Single-Step Synthesis : Eliminates the need for pre-functionalized intermediates.
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Atom Economy : Utilizes readily available starting materials.
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Scalability : Demonstrated efficacy on a 0.3 mmol scale, with potential for industrial adaptation.
Comparative Analysis of Methods
Critical Considerations
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Oxidative Method : Superior yield and efficiency but requires careful handling of TBHP and iodine.
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Acyl Chloride Method : Avoids hazardous oxidants but involves corrosive SOCl.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxy-N-pyridin-2-ylbenzamide.
Reduction: The amide group can be reduced to an amine, resulting in the formation of 3-methoxy-N-pyridin-2-ylbenzylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 3-hydroxy-N-pyridin-2-ylbenzamide
Reduction: 3-methoxy-N-pyridin-2-ylbenzylamine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Methoxy-N-pyridin-2-ylbenzamide serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it useful in the development of new compounds with tailored properties.
Synthesis Techniques
Recent studies have demonstrated effective synthesis methods for derivatives of this compound, employing catalysts such as magnesium oxide nanoparticles to enhance yield and reduce reaction times. For example, derivatives synthesized using this method showed improved biological activity compared to traditional methods .
Biological Activities
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. A study evaluating its derivatives against various bacterial strains found that certain compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values than established antibiotics, indicating superior efficacy against pathogens such as Proteus mirabilis and Klebsiella pneumonia .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against lung cancer cell lines (A549). In comparative studies, some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like imatinib, suggesting a promising avenue for cancer therapy development .
Pharmacological Potential
Lead Compound in Drug Development
this compound is being explored as a lead compound in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for further therapeutic exploration.
Mechanism of Action
The mechanism by which this compound exerts its biological effects typically involves enzyme inhibition through binding at active sites, leading to reduced cell proliferation in cancer cells. Understanding these interactions is crucial for optimizing drug design and efficacy.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications within the chemical manufacturing sector.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Effective synthesis methods enhance yield |
| Biological Activity | Antimicrobial and anticancer properties | Superior activity against specific bacterial strains |
| Pharmacology | Lead compound for drug development | Inhibits enzymes linked to cancer progression |
| Industrial Use | Production of specialty chemicals | Utilized in various chemical manufacturing processes |
Case Studies
- Anticancer Activity Study : A derivative of this compound was tested against A549 lung cancer cells, showing an IC50 value of 0.229 μM compared to imatinib's 2.479 μM, highlighting its potential as a more effective therapeutic agent .
- Antimicrobial Efficacy Research : A series of synthesized derivatives were evaluated for antibacterial activity against aquatic pathogens and standard bacterial strains. The results indicated that some derivatives had MIC values ranging from 16–128 μg/mL, outperforming conventional antibiotics like cefazolin .
Mechanism of Action
The mechanism of action of 3-methoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-methoxy-N-pyridin-2-ylbenzamide and related benzamide derivatives:
Key Findings from Structural Comparisons
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound (electron-donating) contrasts with the nitro group in its 5-nitro-pyridine analog (electron-withdrawing). This difference may influence binding to targets like kinases, where electronic environments are critical .
- Steric Modifications : The addition of a benzyl group (N-benzyl derivative) introduces steric bulk, which could reduce binding affinity in enzymes with narrow active sites but improve membrane permeability .
Heterocyclic Diversity
- Pyridin-2-yl vs. Pyridin-3-yl: The position of the pyridine nitrogen (e.g., 2-pyridinyl in the parent compound vs. 3-pyridinyl in the chloro derivative) alters hydrogen-bonding patterns and spatial orientation, impacting target selectivity .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-methoxy-N-pyridin-2-ylbenzamide to maximize yield and purity?
The synthesis of this compound typically involves nucleophilic acyl substitution or condensation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetic efficiency with thermal stability of sensitive functional groups (e.g., methoxy and pyridinyl moieties) .
- Catalysts : Bases like triethylamine or DMAP are used to deprotonate amines and activate carbonyl groups .
- Workup protocols : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product from unreacted starting materials .
Q. How can researchers validate the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the methoxy group (δ ~3.8 ppm for ), pyridinyl protons (aromatic δ 7.0–8.5 ppm), and amide linkage (δ ~165 ppm for ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 257.1) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What analytical techniques are recommended for detecting degradation products or impurities in this compound?
- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns .
- FTIR Spectroscopy : Detects functional group alterations (e.g., loss of amide C=O stretch at ~1650 cm) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under conditions relevant to storage or biological assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methoxy and pyridinyl groups in biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy or removing the pyridinyl nitrogen) and compare bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, highlighting hydrogen bonding with the methoxy oxygen or pyridinyl nitrogen .
- Isotopic Labeling : -methoxy derivatives can track metabolic stability in vitro .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Discrepancies in IC values (e.g., kinase inhibition) may arise from variations in ATP concentrations or incubation times. Use validated protocols (e.g., Eurofins Panlabs) .
- Off-Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Data Reproducibility : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HeLa) and animal models .
Q. How can researchers optimize pharmacokinetic properties while retaining bioactivity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility and bioavailability .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., pyridinyl N-oxidation) and guide structural modifications .
- LogP Optimization : Adjust substituents to achieve a balance between hydrophobicity (target binding) and aqueous solubility (e.g., ClogP ~2.5) .
Methodological Considerations
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Low Yields in Amidation Steps : Replace traditional coupling agents (e.g., EDCl) with uronium salts (HATU, TBTU) to improve efficiency .
- Byproduct Formation : Monitor reactions via TLC or inline IR spectroscopy to detect intermediates and optimize quenching protocols .
- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer and reproducibility .
Q. How should researchers handle discrepancies in crystallographic data for related benzamide derivatives?
- SHELX Refinement : Use SHELXL for high-resolution small-molecule crystallography to resolve disorder in the methoxy or pyridinyl groups .
- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09) to identify geometric outliers .
Contradictions and Unresolved Issues
- Conflicting Bioactivity Reports : Some studies suggest potent kinase inhibition, while others show negligible activity. This may stem from differences in assay conditions or compound purity .
- Synthetic Yields : Yields vary widely (30–85%) depending on the acyl chloride source and purification methods. BenchChem data () should be cross-checked with peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
